2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol
Overview
Description
The compound “2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol” is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), an ethylamino group, and an alcohol group. The presence of these functional groups would influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
As a pyridine derivative, this compound might undergo reactions typical of pyridines, such as electrophilic substitution. The alcohol group could potentially be involved in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an alcohol group could result in hydrogen bonding, influencing the compound’s solubility and boiling point .Scientific Research Applications
DNA Interaction and Drug Candidacy
A study on Schiff base ligands derived from 2,6-diaminopyridine, which shares a structural resemblance to the chemical , demonstrated the potential of these compounds in DNA binding activities. Ligands and copper complexes derived from these Schiff bases showed significant DNA binding activity, suggesting their suitability as drug candidates, particularly when reacting with H2O2, indicating a possible application in targeting DNA for therapeutic purposes (Kurt et al., 2020).
Electrooptic Film Fabrication
Research into dibranched, heterocyclic "push-pull" chromophores, related to the core structure of the compound of interest, has been pivotal in developing electrooptic films. The study highlighted the influence of pyrrole-pyridine-based chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response. Such findings point towards the compound's potential application in the field of optoelectronics and materials science, underscoring the critical role of chromophore molecular architecture in determining the optical and electrooptic properties of thin films (Facchetti et al., 2006).
Luminescence and Coordination Chemistry
In coordination chemistry, Schiff bases similar to 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol have been employed to synthesize zinc(II) pseudohalide complexes. These complexes have been characterized and found to display intraligand fluorescence and phosphorescence, opening avenues for their application in luminescent materials or in the development of novel photophysical processes (Ghosh et al., 2006).
Catalysis and Synthesis
The compound's structural analogs have shown promise in catalysis, particularly in ethylene oligomerization studies. Nickel(II) complexes chelated by (amino)pyridine ligands, which share functional groups with this compound, have been used to catalyze the ethylene oligomerization process. These studies not only provide insights into the reactivity trends but also highlight the impact of complex structure on the oligomerization reactions, suggesting potential industrial applications in polymer production (Nyamato et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-chloropyridin-4-yl)-ethylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-2-12(5-6-13)8-3-4-11-9(10)7-8/h3-4,7,13H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHISTKSTKUUPIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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